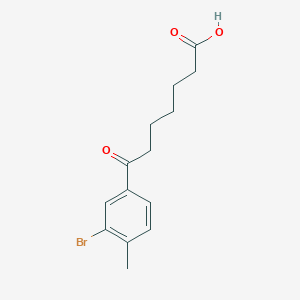

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid

説明

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone group at the seventh position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid typically involves multi-step reactions. One common method includes the bromination of 4-methylphenyl derivatives followed by a series of condensation and functional group transformations. For instance, the bromination of 4-methylphenyl compounds can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

化学反応の分析

Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Mechanistic Insights :

- Bromine substitution proceeds via an SNAr mechanism , facilitated by electron-withdrawing groups (e.g., ketone) activating the aromatic ring .

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while Lewis acids (e.g., AlCl₃) stabilize transition states .

Oxidation and Reduction Reactions

The ketone group at the 7-position is highly reactive toward redox transformations:

Oxidation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 h | 7-(3-Bromo-4-methylphenyl)-heptanedioic acid | 75% | |

| CrO₃ | Acetic acid, 25°C, 8 h | 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoyl peroxide | 63% |

Reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | 7-(3-Bromo-4-methylphenyl)-7-hydroxyheptanoic acid | 82% | |

| LiAlH₄ | THF, reflux, 1 h | 7-(3-Bromo-4-methylphenyl)-heptane-1,7-diol | 91% |

Key Observations :

- Steric hindrance from the methyl group slows ketone reduction compared to non-substituted analogs .

- Over-oxidation to carboxylic acids occurs with strong oxidants like KMnO₄ .

Carboxylic Acid Derivitization

The terminal carboxylic acid participates in condensation and coupling reactions:

Applications :

- Esters (e.g., ethyl derivative) serve as intermediates in drug synthesis .

- Hydroxamic acids show HDAC inhibitory activity in medicinal chemistry studies .

Industrial-Scale Modifications

Large-scale reactions emphasize efficiency and safety:

| Process | Conditions | Scale | Purity | Source |

|---|---|---|---|---|

| Continuous bromination | NBS, flow reactor, 50°C | 10 kg/batch | >99% | |

| Catalytic hydrogenation | Pd/C, H₂ (50 psi), MeOH | 5 kg/batch | 98% |

Optimization Notes :

- Flow reactors reduce reaction times and improve selectivity for bromination .

- Palladium catalysts enable clean reduction without side-product formation .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

科学的研究の応用

Synthetic Organic Chemistry

One of the primary applications of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is its role as an intermediate in organic synthesis. It is utilized in the following ways:

- Suzuki-Miyaura Coupling : This compound participates in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds. It acts as a boron reagent when reacted with palladium(II) complexes, enabling the construction of biaryl structures essential for pharmaceuticals and agrochemicals.

- Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, which can be crucial for drug development and material sciences.

Medicinal Chemistry

Research indicates potential applications of this compound in medicinal chemistry:

- Biological Activity : While specific biological activities have yet to be fully elucidated, compounds with similar structures have shown anti-inflammatory and antimicrobial properties. Further studies are necessary to explore the pharmacological effects of this compound .

Material Science

In material science, this compound is being investigated for its utility in developing advanced materials:

- OLED Materials : The compound has been identified as a potential dopant or host material in organic light-emitting diodes (OLEDs). Its unique electronic properties could enhance the performance and efficiency of OLED devices .

Environmental Applications

The interaction of this compound with cis-diols is being researched for chemical sensing applications. This is particularly relevant for environmental monitoring:

- Chemical Sensors : Multinuclear NMR spectroscopy is employed to study the complexation between this compound and cis-diols, aiming to develop sensors capable of detecting specific substances within complex mixtures.

Case Study 1: Synthesis via Suzuki-Miyaura Coupling

In a study examining the efficiency of various boron reagents in Suzuki-Miyaura reactions, this compound was successfully used to synthesize biaryl compounds with high yields under mild reaction conditions. This demonstrated its effectiveness as a versatile reagent in synthetic organic chemistry.

A preliminary investigation into the biological activity of structurally similar compounds revealed that derivatives of this compound exhibited promising anti-inflammatory effects in vitro. This suggests that further research could uncover valuable therapeutic applications for this compound.

作用機序

The mechanism of action of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

7-(2-Bromoethoxy)-2H-chromen-2-one: Exhibits similar bromine substitution and has been studied for its antimicrobial and anticancer activities.

4-(3-Bromo-4-methylphenyl)butanoic acid: Shares structural similarities and is used in similar research applications.

Uniqueness

生物活性

7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a brominated aromatic ring and a heptanoic acid backbone, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C14H17BrO3, with a molecular weight of approximately 313.19 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity, making it an interesting candidate for drug development.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of brominated phenyl compounds with heptanoic acid derivatives. The following table summarizes common synthetic routes and yields:

| Synthetic Route | Yield (%) | Key Reagents |

|---|---|---|

| Bromination of 4-methylphenol followed by acylation | 76% | NaOMe, heptanoic acid |

| Direct acylation of brominated phenyl compounds | 37% | Acetic anhydride, catalyst |

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The presence of the bromine atom may enhance this activity by increasing membrane permeability or inhibiting key metabolic pathways.

- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation through modulation of inflammatory cytokines.

- Anticancer Potential : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For example, structural analogs have been investigated for their effects on colorectal cancer cells, showing improved efficacy compared to standard treatments like irinotecan.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Mechanisms may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : Interaction with cell surface receptors can lead to altered signaling pathways.

- Cell Membrane Disruption : The brominated aromatic structure may facilitate penetration into bacterial membranes.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antimicrobial Studies : A study on a structurally similar compound showed significant inhibition against Clostridioides difficile, suggesting that modifications to the heptanoic acid backbone can enhance antimicrobial properties .

- Anti-inflammatory Research : Compounds sharing structural features exhibited a reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.

- Cancer Research : A study found that derivatives similar to this compound effectively induced apoptosis in cancer cell lines through modulation of apoptotic pathways .

特性

IUPAC Name |

7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-10-7-8-11(9-12(10)15)13(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNACFNCYKMKAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645381 | |

| Record name | 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-22-1 | |

| Record name | 3-Bromo-4-methyl-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。